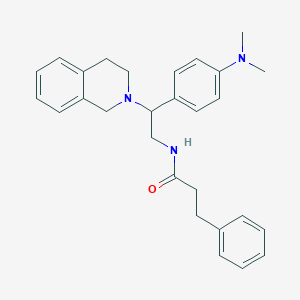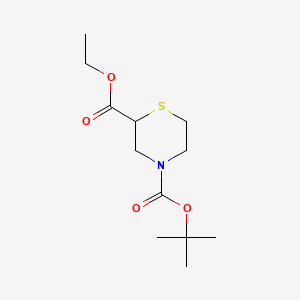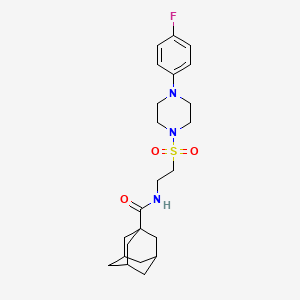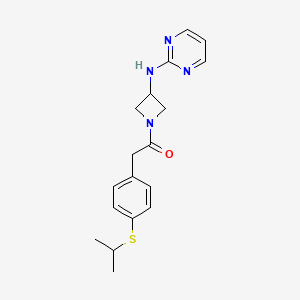
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Applications
The synthesis of pyrimidine-azetidinone analogues has shown significant promise in antimicrobial and antitubercular activities. For example, a series of new pyrimidine-azetidinone compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds have demonstrated potential as a basis for designing further antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer Properties
Another research direction involves exploring the anticancer properties of similar compounds. For instance, certain anilino-3H-pyrrolo[3,2-f]quinoline derivatives have shown high antiproliferative activity by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II. These mechanisms suggest a potential application in cancer treatment, highlighting the compound's ability to block the cell cycle in the G(2)/M phase and induce probable cell death by apoptosis (L. D. Via et al., 2008).
Synthesis and Evaluation of Antimicrobial Activities
The development of 4-thiazolidinones and 2-azetidinones derivatives from chalcone has also been explored for their antimicrobial activities. These compounds have been synthesized and evaluated against various microbial strains, including Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and fungal species (Candida albicans, Aspergillus niger). The findings contribute to the development of novel classes of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13(2)24-16-6-4-14(5-7-16)10-17(23)22-11-15(12-22)21-18-19-8-3-9-20-18/h3-9,13,15H,10-12H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNOPMMYLBAZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

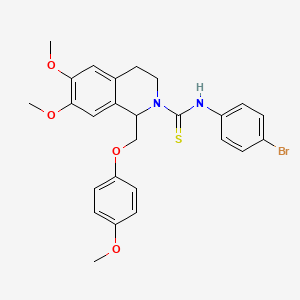
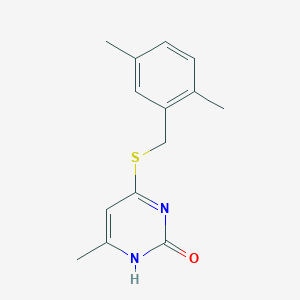
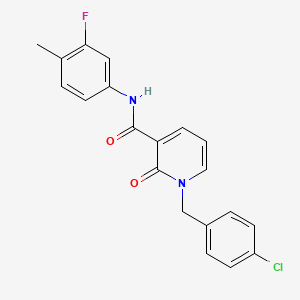
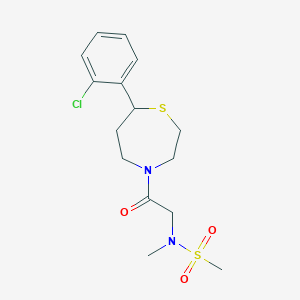
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
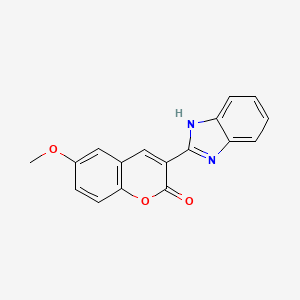
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
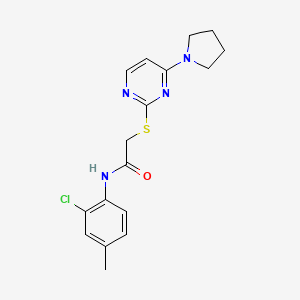
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
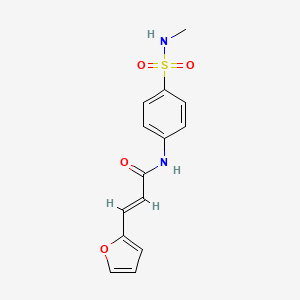
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
